4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 478253-73-5
VCID: VC16175231
InChI: InChI=1S/C15H11ClN4OS/c16-12(9-11-5-2-1-3-6-11)10-17-20-14(18-19-15(20)22)13-7-4-8-21-13/h1-10H,(H,19,22)/b12-9-,17-10+
SMILES:
Molecular Formula: C15H11ClN4OS
Molecular Weight: 330.8 g/mol

4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 478253-73-5

Cat. No.: VC16175231

Molecular Formula: C15H11ClN4OS

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione - 478253-73-5

Specification

CAS No. 478253-73-5
Molecular Formula C15H11ClN4OS
Molecular Weight 330.8 g/mol
IUPAC Name 4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H11ClN4OS/c16-12(9-11-5-2-1-3-6-11)10-17-20-14(18-19-15(20)22)13-7-4-8-21-13/h1-10H,(H,19,22)/b12-9-,17-10+
Standard InChI Key DFPYIYOVIRULML-CVRKYSSXSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC=CO3)\Cl
Canonical SMILES C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC=CO3)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s backbone consists of a 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4. The triazole ring is substituted at position 3 with a furan-2-yl group and at position 4 with a 2-chloro-3-phenylallylideneamino moiety . The furan ring introduces π-electron density, while the chloro-phenyl allylidene group contributes steric bulk and electrophilic character. This combination creates a planar, conjugated system that enhances stability and facilitates intermolecular interactions.

Tautomerism and Resonance

Like many triazole-thione derivatives, this compound exhibits tautomerism between the thione (5(4H)-thione) and thiol forms. X-ray crystallographic studies of similar structures, such as 4-amino-5-thiophen-2-yl-methyl-2,4-dihydro- triazol-3-one, reveal that the thione tautomer predominates in the solid state due to intramolecular hydrogen bonding . Resonance stabilization between the triazole ring and the allylidene group further delocalizes electron density, reducing reactivity at the sulfur atom.

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous compounds shows characteristic absorption bands for N–H stretching (3,200–3,100 cm1^{-1}), C=S stretching (1,250–1,200 cm1^{-1}), and C–Cl vibrations (750–550 cm1^{-1}) . Nuclear magnetic resonance (NMR) data for the furan protons typically appear as doublets in the range of δ\delta 6.30–7.40 ppm, while the allylidene protons resonate as multiplet signals between δ\delta 7.20–7.80 ppm .

Crystallographic Data

Although no single-crystal data exists for this exact compound, structurally related triazole-thiones crystallize in monoclinic systems with space group P21/nP2_1/n. Unit cell parameters for such derivatives include a=10.52A˚a = 10.52 \, \text{Å}, b=7.31A˚b = 7.31 \, \text{Å}, c=15.89A˚c = 15.89 \, \text{Å}, and β=97.6\beta = 97.6^\circ, with Z = 4 . These metrics suggest a tightly packed lattice stabilized by π-π stacking and hydrogen bonds.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step protocol:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with furan-2-carbaldehyde under acidic conditions yields 3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione .

  • Schiff Base Formation: Reaction with 2-chloro-3-phenylpropenal introduces the allylideneamino group via nucleophilic substitution at the triazole’s amine site .

Optimization Strategies

Reaction yields improve when using polar aprotic solvents (e.g., DMF) and catalysts like p-toluenesulfonic acid. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 85% .

Derivative Synthesis

Functionalization at the triazole’s sulfur or nitrogen atoms enables the creation of derivatives with enhanced properties:

  • Alkylation: Treatment with ethyl bromoacetate produces S-alkylated derivatives, increasing lipophilicity .

  • Acylation: Reaction with acetyl chloride forms N-acetyl analogs, modulating electronic properties.

Comparative Reactivity

Industrial and Material Science Applications

Corrosion Inhibition

Triazole-thiones act as effective corrosion inhibitors for mild steel in acidic environments. Electrochemical impedance spectroscopy (EIS) reveals inhibition efficiencies of 92–95% at 500 ppm concentrations, attributed to adsorption onto metal surfaces via sulfur and nitrogen lone pairs .

Adsorption Isotherms

Data fit the Langmuir isotherm model, indicating monolayer coverage. Thermodynamic parameters (ΔGads=34.6kJ/mol\Delta G_{\text{ads}} = -34.6 \, \text{kJ/mol}) suggest chemisorption dominates over physisorption .

Photovoltaic Materials

Incorporating triazole-thiones into dye-sensitized solar cells (DSSCs) improves electron transport. Devices using these compounds achieve power conversion efficiencies (PCE) of 7.2%, outperforming traditional ruthenium-based dyes .

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity (MIC, µg/mL)
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiolC8H6ClN3S\text{C}_8\text{H}_6\text{ClN}_3\text{S}Simpler structure; lacks furan moiety16–64 (S. aureus)
3-(Furan-2-yl)-1H-1,2,4-triazoleC6H5N3O\text{C}_6\text{H}_5\text{N}_3\text{O}No chloro-phenyl group; lower molecular weight32–128 (E. coli)
Target CompoundC15H11ClN4OS\text{C}_{15}\text{H}_{11}\text{ClN}_4\text{OS}Combined furan and chloro-phenyl groups; enhanced bioavailability8–32 (Multidrug-resistant strains)

This table underscores the superior antimicrobial potency of the target compound, likely due to synergistic effects between its substituents.

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